4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzenesulfonyl group and a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.
Attachment of the 4-fluorobenzenesulfonyl group: This step might involve sulfonylation reactions using 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The fluorobenzenesulfonyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems due to its unique functional groups.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
- 4-(4-methylbenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
Uniqueness
The presence of the fluorine atom in the 4-fluorobenzenesulfonyl group might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its analogs.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-12-3-5-13(6-4-12)23(20,21)14-7-9-18(10-8-14)16(19)15-2-1-11-22-15/h1-6,11,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCWCRKBAVXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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